Methyl (2R)-2-(Fmoc-amino)propanoate
Description
Methyl (2R)-2-(Fmoc-amino)propanoate is a chiral amino acid derivative characterized by an Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the α-amino nitrogen and a methyl ester moiety at the carboxyl terminus. This compound is critical in peptide synthesis, particularly in solid-phase methodologies, where the Fmoc group serves as a temporary protecting group that can be selectively removed under mild basic conditions (e.g., piperidine). The (2R)-stereochemistry at the α-carbon ensures enantioselective incorporation into peptide chains, making it valuable for synthesizing stereodefined bioactive molecules .
Properties
IUPAC Name |
methyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-12(18(21)23-2)20-19(22)24-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17H,11H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYFFHNUTFDXLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification: The carboxyl group of the Fmoc-protected alanine is then esterified to form the methyl ester using methanol and a catalyst such as sulfuric acid.
Industrial Production Methods: Industrial production of Fmoc-Ala-OMe typically follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Deprotection: The Fmoc group is base-labile and can be removed using a base such as piperidine in dimethylformamide (DMF).
Substitution: The methyl ester group can undergo nucleophilic substitution reactions, particularly hydrolysis to form the free carboxylic acid.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF is commonly used for Fmoc deprotection.
Hydrolysis: Calcium iodide can be used as a protective agent for the Fmoc group during the hydrolysis of the methyl ester.
Major Products:
Deprotection: Removal of the Fmoc group yields the free amine.
Hydrolysis: Hydrolysis of the methyl ester yields the free carboxylic acid.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Fmoc-Ala-OMe is widely used in the synthesis of peptides, serving as a building block in solid-phase peptide synthesis.
Biology:
Protein Engineering: It is used in the synthesis of modified peptides and proteins for research in protein engineering and structure-function studies.
Medicine:
Drug Development: Fmoc-Ala-OMe is used in the development of peptide-based drugs and therapeutic agents.
Industry:
Mechanism of Action
Mechanism: The Fmoc group protects the amino group of alanine, allowing for selective reactions at other sites. During peptide synthesis, the Fmoc group is removed under basic conditions, exposing the free amine for further coupling reactions .
Molecular Targets and Pathways: The primary target of Fmoc-Ala-OMe is the amino group of alanine. The Fmoc group prevents unwanted side reactions during peptide synthesis, ensuring the correct sequence of amino acids is formed .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with Methyl (2R)-2-(Fmoc-amino)propanoate:
Key Comparative Insights
Protection Strategy: this compound uses Fmoc for α-amino protection, enabling orthogonal deprotection in peptide synthesis. In contrast, compounds like Fmoc-(N-β-Boc)-L-α,β-diaminopropionic acid employ Boc (tert-butoxycarbonyl) for secondary amino protection, allowing sequential deprotection . Unprotected analogues (e.g., (2RS)-2-(4-Methylphenyl)-propanoic Acid) lack synthetic versatility due to reactive free amino and carboxyl groups .
Stereochemical Impact: The (2R)-configuration in this compound ensures enantiomeric purity, critical for chiral peptide synthesis. Diastereomers such as Fmoc-(1R,2S)-2a* and Fmoc-(1S,2S)-2a (from ) demonstrate how stereochemistry influences yield (6% vs. 3%, respectively) and chromatographic separation efficiency .
Side Chain Modifications: Methyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate incorporates an indole moiety, enhancing hydrophobicity and UV activity compared to the simpler methyl ester in the target compound .
Synthetic Applications: this compound is optimized for solid-phase peptide synthesis (SPPS), whereas racemic impurities like (2RS)-2-(4-Methylphenyl)-propanoic Acid are typically analyzed as reference standards in quality control .
Research Findings and Analytical Data
- Chromatographic Behavior : Diastereomeric Fmoc-protected compounds (e.g., Fmoc-(1R,2S)-2a* vs. Fmoc-(1S,2S)-2a) exhibit distinct retention times in reverse-phase HPLC, underscoring the importance of stereochemistry in purification .
- Stability: The methyl ester in this compound offers superior stability under basic Fmoc-deprotection conditions compared to tert-butyl esters, which require stronger acids (e.g., trifluoroacetic acid) for cleavage.
- Mass Spectrometry : Fmoc-protected compounds (e.g., molecular weight ~300–400 g/mol) generate characteristic fragmentation patterns, including fluorenyl ions (m/z 165) and carbamate-related peaks, aiding structural confirmation .
Biological Activity
Methyl (2R)-2-(Fmoc-amino)propanoate is a chiral compound widely utilized in organic chemistry, particularly in the synthesis of peptides and amino acids. Its unique structure, featuring an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, plays a crucial role in its biological activity and applications in peptide synthesis. This article delves into the biological activity of this compound, highlighting relevant research findings, case studies, and comparative data.
This compound has the molecular formula and a molecular weight of approximately 325.36 g/mol. The presence of a chiral center at the second carbon atom contributes to its stereochemical properties, which are significant in biological interactions.
Key Structural Features:
- Fmoc Group: Commonly used as a protecting group in peptide synthesis.
- Chiral Center: Enhances specificity in biological interactions.
Biological Activity
The biological activity of this compound is primarily studied in the context of peptide formation and its interactions with various biological targets. Research has shown that peptides synthesized from this compound can exhibit significant activity against enzymes and receptors, contributing to our understanding of biochemical pathways.
Interaction Studies
- Peptide Synthesis: this compound is integral to solid-phase peptide synthesis (SPPS), allowing for the efficient assembly of peptides with desired sequences.
- Biological Target Interactions: Studies have focused on how peptides derived from this compound interact with proteins and enzymes, influencing processes such as enzyme inhibition and receptor activation.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with other related compounds commonly used in peptide synthesis:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl (2R)-2-amino-3-phenylpropanoate | Lacks Fmoc protecting group; simpler structure | |
| Methyl (2R)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate | Contains additional halogenated phenyl group | |
| N-Fmoc-(±)-cis-2-amino-2-methyl-cyclohexane-carboxylic acid | Contains a cyclohexane ring; different sterics |
This table illustrates that this compound's combination of an Fmoc protecting group and its chiral center makes it particularly suitable for complex peptide synthesis where stereochemistry is crucial.
Case Studies
Case Study 1: Peptide Interaction with TLRs
Research has demonstrated that peptides synthesized using this compound can act as Toll-like receptor (TLR) agonists. These peptides have shown potential in enhancing immune responses by modulating antigen presentation and immune cell activation. For instance, studies indicated that certain lipopeptides derived from similar structures could upregulate immunoproteasome activity, suggesting their role in improving MHC Class I-restricted responses .
Case Study 2: Enzyme Inhibition
Another study focused on the inhibitory effects of peptides synthesized from this compound on specific enzymes involved in metabolic pathways. The results indicated that these peptides could significantly reduce enzyme activity, thereby influencing metabolic regulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
